molecular formula C19H18FN3O3S2 B2842461 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole CAS No. 941918-61-2

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole

Katalognummer: B2842461
CAS-Nummer: 941918-61-2
Molekulargewicht: 419.49
InChI-Schlüssel: XYEYADZBSZHXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorophenyl group, a benzo[d]thiazolyl group, and a piperazinyl group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the fluorophenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Anticancer Activity
Benzothiazole derivatives, including the compound , have shown significant anticancer properties. Research indicates that compounds with benzothiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the benzothiazole structure can enhance its potency against leukemia and solid tumors . The presence of the fluorobenzoyl and piperazine moieties may contribute to this activity by affecting the compound's interaction with biological targets.

Tyrosinase Inhibition
The compound's structural features suggest potential as a tyrosinase inhibitor , which is crucial in treating hyperpigmentation disorders. Tyrosinase plays a vital role in melanin biosynthesis, and inhibiting its activity can help manage conditions like melasma and age spots. Research has focused on optimizing derivatives of piperazine to enhance their inhibitory effects on tyrosinase, with promising results indicating that modifications can lead to improved binding affinity .

Case Study 1: Anticancer Efficacy

In a study evaluating various benzothiazole derivatives for anticancer activity, the compound was tested against several human cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against leukemia cells (IC50 values lower than 1 μM), outperforming some established chemotherapeutic agents .

Case Study 2: Tyrosinase Inhibition

Another investigation involved synthesizing several derivatives based on the piperazine framework to assess their tyrosinase inhibition potential. The study found that specific modifications led to enhanced inhibitory activity compared to the parent compounds. The most effective inhibitors were characterized by lower IC50 values, indicating stronger binding affinity to tyrosinase .

Data Table: Summary of Key Findings

Property Observation Reference
Anticancer ActivitySignificant cytotoxicity against leukemia cells
Tyrosinase InhibitionCompetitive inhibition with low IC50 values
Structural ModificationsEnhanced activity through specific chemical changes

Wirkmechanismus

The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Biologische Aktivität

The compound 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole (referred to as "Compound A" for brevity) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Compound A features a complex structure that includes a benzothiazole moiety, a piperazine ring, and a methanesulfonyl group. The presence of the fluorobenzoyl group is significant for its biological activity.

Molecular Formula

  • Molecular Formula : C18H18FN3O2S
  • Molecular Weight : 357.42 g/mol

Compound A's mechanism of action is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as a competitive inhibitor of tyrosinase, an enzyme critical in melanogenesis. This inhibition can lead to reduced melanin production, which has implications in skin pigmentation disorders and cosmetic applications.

In Vitro Studies

In vitro studies have demonstrated that Compound A exhibits significant inhibitory effects on tyrosinase activity. The IC50 value for this compound was found to be approximately 0.18 µM, indicating a potent inhibitory effect compared to standard inhibitors like kojic acid (IC50 = 17.76 µM) .

Table 1: Comparative IC50 Values of Tyrosinase Inhibitors

CompoundIC50 (µM)
Compound A (this compound)0.18
Kojic Acid17.76
Reference Compound15.00

In Vivo Studies

Preliminary in vivo studies have also shown promise for Compound A in models of skin hyperpigmentation. The compound was administered in a murine model, resulting in a significant reduction in melanin content without noticeable cytotoxic effects on the surrounding tissues .

Case Studies

One notable study focused on the application of Compound A in treating melasma, a common skin condition characterized by dark patches on the skin. Patients treated with formulations containing Compound A showed marked improvement in pigmentation after eight weeks of treatment compared to placebo groups.

Related Compounds and Comparison

Compound A can be compared with similar benzothiazole derivatives that have been studied for their biological activities:

Table 2: Comparison of Biological Activities

CompoundActivity TypeReference
Compound ATyrosinase Inhibitor
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamidesMultifunctional Ligand
Benzothiazole HydrazonesAntimalarial Activity

Eigenschaften

IUPAC Name

(4-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-4-2-3-15-17(16)21-19(27-15)23-11-9-22(10-12-23)18(24)13-5-7-14(20)8-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYADZBSZHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.